molecular formula C14H14ClN3O2S B2770226 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide CAS No. 887223-73-6

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide

Cat. No.: B2770226
CAS No.: 887223-73-6
M. Wt: 323.8
InChI Key: FEVKQDZQEBGVSE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific enzymes or proteins in these pathogens.

Mode of Action

It is known that pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . The compound likely interacts with its targets, leading to changes that inhibit the growth or function of the pathogens.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in these pathogens, leading to their inhibition.

Result of Action

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound likely leads to the inhibition or death of these pathogens.

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological properties, which make it a compound of interest for further research and development.

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C17H14ClN3OS
  • Molecular Weight: 375.89 g/mol
  • IUPAC Name: this compound

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a methoxyacetamide group. This structural arrangement is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, affecting processes such as cell growth and apoptosis.
  • Receptor Interaction: It can bind to various cellular receptors, altering signal transduction pathways that regulate cellular functions.
  • Gene Expression Modulation: The compound has the potential to influence gene expression related to important cellular processes.

Antimicrobial Activity

Research indicates that compounds within the thienopyrazole class exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Studies have shown that related thienopyrazole derivatives demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that this compound may also possess similar antibacterial efficacy.

Anticancer Properties

The thienopyrazole scaffold is known for its anticancer potential. Preliminary studies have indicated that derivatives can induce cytotoxic effects in various cancer cell lines. For example:

  • Cytotoxicity Studies: A derivative with structural similarities showed selective cytotoxic effects on melanoma cells while sparing normal cells . This highlights the potential of this compound as a candidate for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialModerate to strong activity against specific strains
AnticancerInduces selective cytotoxicity in melanoma cells
Enzyme InhibitionPotential inhibition of key enzymes

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-20-6-13(19)16-14-11-7-21-8-12(11)17-18(14)10-4-2-3-9(15)5-10/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVKQDZQEBGVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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